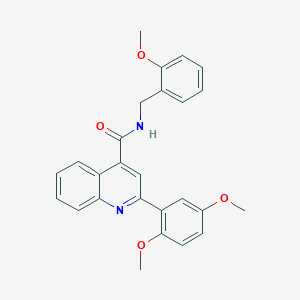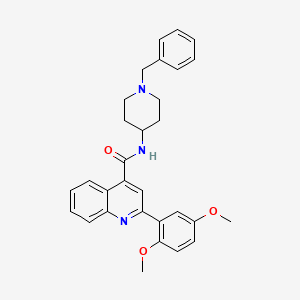
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acid
説明
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic that belongs to the fluoroquinolone class of drugs. It was first introduced in the market in 1987 and has since been used to treat a wide range of bacterial infections.
作用機序
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn works by inhibiting the bacterial DNA gyrase enzyme, which is responsible for the replication and repair of bacterial DNA. This leads to the inhibition of bacterial DNA synthesis and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn has been found to have a number of biochemical and physiological effects on the body. It has been shown to interfere with the metabolism of cartilage in young animals, leading to concerns about its use in children. It has also been linked to the development of tendonitis and tendon rupture in some patients.
実験室実験の利点と制限
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn is a widely used antibiotic in laboratory experiments due to its broad-spectrum activity against a wide range of bacteria. However, its use is limited by its potential side effects, which can affect the results of experiments.
将来の方向性
There are several areas of future research for 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn. One area of interest is the development of new derivatives of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn that are more effective against resistant bacteria. Another area of research is the study of the long-term effects of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn use, particularly in children. Additionally, there is ongoing research into the use of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn as a treatment for other conditions, such as cancer and inflammatory bowel disease.
In conclusion, 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn is an important antibiotic that has been extensively studied for its antimicrobial properties. While it has proven to be effective against a wide range of bacteria, its use is limited by potential side effects and concerns about its long-term effects. Ongoing research is needed to develop new derivatives and to better understand the potential risks and benefits of 2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn use.
科学的研究の応用
2-(3-chlorophenyl)-6-methyl-4-quinolinecarboxylic acidn has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. It is commonly used to treat urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections.
特性
IUPAC Name |
2-(3-chlorophenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-6-15-13(7-10)14(17(20)21)9-16(19-15)11-3-2-4-12(18)8-11/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQSLVPWXCACCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-6-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B4265957.png)
![methyl 7-methoxy-2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4265966.png)


![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4265982.png)




![6-bromo-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4266015.png)
![6-isopropyl-2-{5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4266018.png)
![6-bromo-2-(4-methoxyphenyl)-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B4266041.png)

![isopropyl 4,5-dimethyl-2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B4266053.png)